2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex heterocyclic molecule characterized by a fused thieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxido) and acetamide functionalities. Its molecular formula is C₁₅H₁₈N₂O₅S₂, with an average mass of 370.438 g/mol and a monoisotopic mass of 370.065714 g/mol . The stereochemistry includes two defined stereocenters (3aR,6aS or 3aS,6aR, depending on the isomer) and a (Z)-configured double bond in the tetrahydrothienothiazolidine-ylidene moiety .
Properties
Molecular Formula |
C21H22N2O5S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-17-9-8-14(10-18(17)28-2)11-20(24)22-21-23(15-6-4-3-5-7-15)16-12-30(25,26)13-19(16)29-21/h3-10,16,19H,11-13H2,1-2H3 |
InChI Key |
ULZQMLXVJQUVCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the phenyl and methoxy groups, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may study its effects on specific molecular targets to develop new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the production of advanced materials with unique properties, such as enhanced conductivity or specific optical characteristics.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-N-[(2Z)-3-(2-Methoxyphenyl)-5,5-Dioxido-tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Molecular Formula : C₁₅H₁₈N₂O₅S₂ .
- Key Differences: Substituent Position: A 2-methoxyphenyl group replaces the 3,4-dimethoxyphenyl moiety on the thienothiazole ring. Stereochemistry: Both compounds share the (Z)-configuration but differ in stereocenters (e.g., 3aR,6aS vs. unspecified in the analogue) .
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Acetamide Derivatives with Divergent Core Structures
Quinazolinone-Based Acetamides
A series of N-(substituted) thioacetamide quinazolinones (e.g., compounds 5–10 in ) share the acetamide functionality but diverge in core structure:
| Compound | Core Structure | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5 | Quinazolinone | 4-Sulfamoylphenyl, phenyl | 269.0 | 87 |
| 6 | Quinazolinone | 4-Sulfamoylphenyl, 2-tolyl | 251.5 | 80 |
| Target | Thienothiazole | 3,4-Dimethoxyphenyl | N/A | N/A |
- Key Observations: Bioactivity: Quinazolinones (e.g., compound 5) are often explored for antitumor or anti-inflammatory activity due to their planar aromatic cores, whereas the thienothiazole system in the target compound may favor interactions with sulfur-binding enzymes . Solubility: The sulfone group in the target compound enhances hydrophilicity compared to sulfamoyl-substituted quinazolinones.
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy: Both the target compound and quinazolinone derivatives () rely on ¹H-NMR and ¹³C-NMR for structural confirmation. For example, the 3,4-dimethoxyphenyl group in the target compound would exhibit distinct aromatic proton signals (δ 6.7–7.1 ppm) compared to the 2-methoxyphenyl analogue (δ 7.2–7.5 ppm) .
- Mass Spectrometry: High-resolution MS data for the target compound (monoisotopic mass 370.065714) aligns with its molecular formula, while quinazolinones (e.g., compound 5, M = ~450 g/mol) show larger masses due to sulfamoyl groups .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H17N2O3S2 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(3,4-dimethoxyphenyl)acetamide |
| InChI Key | ZEGLBVUTUCPPLZ-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that compounds with similar thiazole and thieno structures exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The MTT assay , a standard method for assessing cell viability, has been employed to evaluate the effectiveness of these compounds against cancer cells.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have demonstrated efficacy against various bacterial strains. For example, the compound methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate was shown to inhibit Staphylococcus epidermidis at a minimum inhibitory concentration (MIC) of 1,000 μg/mL . This suggests that this compound may possess similar antimicrobial properties.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The unique arrangement of functional groups can modulate the activity of these targets through:
- Enzyme inhibition : Compounds may act as competitive inhibitors.
- Receptor modulation : Potential to activate or inhibit receptor pathways involved in cellular signaling.
Study Overview
A comprehensive study conducted on related thiazole derivatives highlighted their biological activities. The findings indicated that these compounds could effectively target cancer cells while exhibiting low toxicity to normal cells. The study utilized various assays to determine cytotoxicity and mechanism insights.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Assay Used | Result |
|---|---|---|---|
| Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate | Antitumor | MTT Assay | Inhibitory activity observed |
| 2-(3,4-dimethoxyphenyl)acetamide | Antimicrobial | MIC Test | Active against S. epidermidis |
| 5-(4-fluorophenyl)thiazole derivatives | Enzyme inhibition | Enzyme Assay | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
